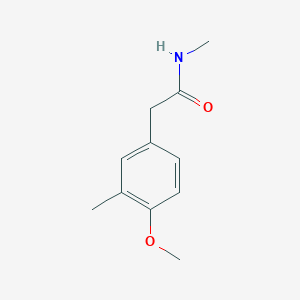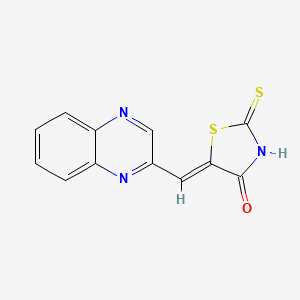
N-(2-methoxy-1-methylethyl)-2-methyl-3-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-1-methylethyl)-2-methyl-3-phenylacrylamide, also known as MMPEP, is a chemical compound that has been widely studied for its potential therapeutic applications. MMPEP is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in several physiological and pathological processes, including learning and memory, anxiety, depression, addiction, and neurodegenerative diseases.
Wirkmechanismus
N-(2-methoxy-1-methylethyl)-2-methyl-3-phenylacrylamide acts as a competitive antagonist of mGluR5 by binding to the allosteric site of the receptor and preventing its activation by glutamate. By inhibiting mGluR5 signaling, N-(2-methoxy-1-methylethyl)-2-methyl-3-phenylacrylamide can modulate several downstream pathways, including the cyclic adenosine monophosphate (cAMP) pathway, the extracellular signal-regulated kinase (ERK) pathway, and the phosphatidylinositol 3-kinase (PI3K) pathway. N-(2-methoxy-1-methylethyl)-2-methyl-3-phenylacrylamide can also affect the expression of genes involved in synaptic plasticity, neuroprotection, and inflammation.
Biochemical and Physiological Effects:
N-(2-methoxy-1-methylethyl)-2-methyl-3-phenylacrylamide has been shown to have several biochemical and physiological effects in different cell types and brain regions. In neurons, N-(2-methoxy-1-methylethyl)-2-methyl-3-phenylacrylamide can reduce the excitability and synaptic transmission by inhibiting the mGluR5-mediated activation of the N-methyl-D-aspartate (NMDA) receptor and the voltage-gated calcium channels. N-(2-methoxy-1-methylethyl)-2-methyl-3-phenylacrylamide can also modulate the release of neurotransmitters such as dopamine, glutamate, and gamma-aminobutyric acid (GABA) by regulating the presynaptic mGluR5 autoreceptors. In glial cells, N-(2-methoxy-1-methylethyl)-2-methyl-3-phenylacrylamide can attenuate the production of pro-inflammatory cytokines and reactive oxygen species (ROS) by inhibiting the mGluR5-mediated activation of the nuclear factor-kappa B (NF-κB) and the nicotinamide adenine dinucleotide phosphate (NADPH) oxidase.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxy-1-methylethyl)-2-methyl-3-phenylacrylamide has several advantages as a research tool, including its high potency and selectivity for mGluR5, its ability to penetrate the blood-brain barrier, and its low toxicity and side effects. N-(2-methoxy-1-methylethyl)-2-methyl-3-phenylacrylamide can be administered by various routes, including intraperitoneal injection, oral gavage, and intracerebroventricular infusion. However, N-(2-methoxy-1-methylethyl)-2-methyl-3-phenylacrylamide also has some limitations, such as its short half-life and the potential for off-target effects on other mGluR subtypes or non-glutamatergic receptors. N-(2-methoxy-1-methylethyl)-2-methyl-3-phenylacrylamide may also exhibit different effects depending on the experimental conditions, such as the age, sex, and species of the animals, the dose and duration of the treatment, and the behavioral or cognitive tests used.
Zukünftige Richtungen
N-(2-methoxy-1-methylethyl)-2-methyl-3-phenylacrylamide has shown promise as a potential therapeutic agent for various neurological and psychiatric disorders, but further research is needed to validate its efficacy and safety in humans. Some of the future directions for N-(2-methoxy-1-methylethyl)-2-methyl-3-phenylacrylamide research include:
1. Developing more selective and stable mGluR5 antagonists with improved pharmacokinetic properties and fewer off-target effects.
2. Investigating the role of mGluR5 in other brain regions and cell types, such as the cerebellum, the striatum, and the immune cells.
3. Elucidating the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of mGluR5 inhibition in neurodegenerative diseases and traumatic brain injury.
4. Exploring the potential of mGluR5 antagonists as adjunctive therapies for addiction, anxiety, and depression.
5. Conducting clinical trials to evaluate the safety and efficacy of mGluR5 antagonists in humans with neurological and psychiatric disorders.
In conclusion, N-(2-methoxy-1-methylethyl)-2-methyl-3-phenylacrylamide is a potent and selective antagonist of mGluR5 that has been widely used as a research tool to investigate the role of mGluR5 in various physiological and pathological processes. N-(2-methoxy-1-methylethyl)-2-methyl-3-phenylacrylamide has several advantages and limitations as a research tool, and its future directions include developing more selective and stable mGluR5 antagonists, exploring its therapeutic potential in various disorders, and conducting clinical trials in humans.
Synthesemethoden
The synthesis of N-(2-methoxy-1-methylethyl)-2-methyl-3-phenylacrylamide involves the reaction of 2-methyl-3-phenylacryloyl chloride with 2-methoxy-1-methylethylamine in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain N-(2-methoxy-1-methylethyl)-2-methyl-3-phenylacrylamide in high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-1-methylethyl)-2-methyl-3-phenylacrylamide has been extensively studied as a pharmacological tool to investigate the role of mGluR5 in various physiological and pathological conditions. N-(2-methoxy-1-methylethyl)-2-methyl-3-phenylacrylamide has been used in in vitro and in vivo experiments to elucidate the signaling pathways and downstream effects of mGluR5 activation and inhibition. N-(2-methoxy-1-methylethyl)-2-methyl-3-phenylacrylamide has also been tested in animal models of neurological disorders such as Parkinson's disease, Huntington's disease, and fragile X syndrome, where mGluR5 dysregulation has been implicated.
Eigenschaften
IUPAC Name |
(E)-N-(1-methoxypropan-2-yl)-2-methyl-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11(9-13-7-5-4-6-8-13)14(16)15-12(2)10-17-3/h4-9,12H,10H2,1-3H3,(H,15,16)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFUCHYUZPDFFK-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=CC1=CC=CC=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(COC)NC(=O)/C(=C/C1=CC=CC=C1)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(1-methoxypropan-2-yl)-2-methyl-3-phenylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5492303.png)
![3-hydroxy-3-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5492309.png)

![5,5-dimethyl-1'-(4-morpholinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5492330.png)

![3-{2-[2-(4-chlorophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5492336.png)
![2-(2-furyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5492344.png)
![2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5492348.png)
![2-[(3,4-dichlorobenzyl)thio]-N-2-pyrimidinylacetamide](/img/structure/B5492352.png)



![4-{[(3S*,4R*)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]methyl}benzoic acid](/img/structure/B5492392.png)
![1-[(4-methyl-1-piperazinyl)acetyl]-2-pyrrolidinone oxalate](/img/structure/B5492394.png)